molecular formula C4H4BrNS2 B3012953 Thiazole, 5-bromo-2-(methylthio)- CAS No. 956293-02-0

Thiazole, 5-bromo-2-(methylthio)-

Cat. No. B3012953
CAS RN: 956293-02-0
M. Wt: 210.11
InChI Key: IRHQZZDYBHAEMW-UHFFFAOYSA-N
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Description

“Thiazole, 5-bromo-2-(methylthio)-” is a compound with the molecular formula C4H4BrNS2 . It is a part of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are used in various pharmaceutical applications due to their wide range of biological activities .


Synthesis Analysis

Thiazoles can be prepared through several synthetic pathways. For instance, 5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of thiazolyllithium compounds .


Molecular Structure Analysis

The molecular weight of “Thiazole, 5-bromo-2-(methylthio)-” is 210.1 g/mol . Its InChI string is InChI=1S/C4H4BrNS2/c1-7-4-6-2-3 (5)8-4/h2H,1H3 and its Canonical SMILES string is CSC1=NC=C (S1)Br .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals. Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . More specific reactions involving “Thiazole, 5-bromo-2-(methylthio)-” are not available in the retrieved data.


Physical And Chemical Properties Analysis

“Thiazole, 5-bromo-2-(methylthio)-” has a topological polar surface area of 66.4 Ų and a XLogP3-AA value of 2.8 . It has a rotatable bond count of 1 . The compound is considered to have a complexity of 80.4 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “5-Bromo-2-(methylthio)thiazole”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

“5-Bromo-2-(methylthio)thiazole” and similar compounds have shown anti-inflammatory activity . This suggests they could be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazole compounds, including “5-Bromo-2-(methylthio)thiazole”, have been found to have antifungal properties . This suggests they could be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have shown antiviral activity . This suggests they could be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole compounds have been observed to have antitumor and cytotoxic activities . This suggests they could be used in the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests they could be used in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . These receptors play crucial roles in various biological processes, including cell signaling, growth, and development.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It has hazard statements H302 - H413 and precautionary statements P301 + P312 + P330 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Thiazoles, including “Thiazole, 5-bromo-2-(methylthio)-”, have significant potential in the chemical world due to their notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research could focus on exploring more biological activities of thiazoles and developing new synthetic pathways.

properties

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS2/c1-7-4-6-2-3(5)8-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHQZZDYBHAEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole, 5-bromo-2-(methylthio)-

CAS RN

956293-02-0
Record name 5-bromo-2-(methylsulfanyl)-1,3-thiazole
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